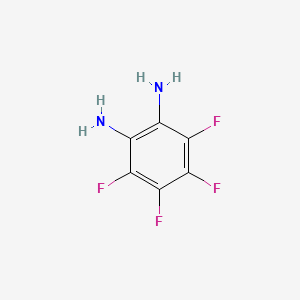

3,4,5,6-Tetrafluorobenzene-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5,6-tetrafluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMNTZYICNLRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378796 | |

| Record name | 3,4,5,6-tetrafluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2993-07-9 | |

| Record name | 3,4,5,6-tetrafluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-Tetrafluorobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3,4,5,6-Tetrafluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 3,4,5,6-Tetrafluorobenzene-1,2-diamine, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. This document outlines its physicochemical characteristics, details relevant experimental protocols for its analysis, and explores its role in inducing apoptosis, a critical mechanism in cancer therapy.

Core Physicochemical Properties

This compound, with the CAS Number 2993-07-9, is a solid organic compound. The introduction of four fluorine atoms to the benzene ring significantly influences its electronic properties and reactivity. The quantitative physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₄N₂ | [1][2][3] |

| Molecular Weight | 180.105 g/mol | [1][4] |

| Melting Point | 130-132 °C | [1] |

| Boiling Point (Predicted) | 246.4 ± 35.0 °C | [1] |

| pKa (Predicted) | 1.10 ± 0.10 | [1] |

| Purity | Typically >95% | [3] |

| Appearance | Solid | [2][3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8 °C in a dark place. | [2] |

Synthesis Pathway

A plausible synthetic route to this compound starts from tetrachlorophthalonitrile. The process involves a halogen exchange reaction to replace the chlorine atoms with fluorine, followed by subsequent chemical modifications.

Experimental Protocols

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization behavior of a molecule, which in turn affects its solubility, absorption, and interaction with biological targets. For a diamine, two pKa values would be expected. The predicted pKa of 1.10 suggests that this compound is a very weak base, a consequence of the strong electron-withdrawing nature of the four fluorine atoms.[5] The following are standard methods for the experimental determination of pKa.

1. Potentiometric Titration:

This is a high-precision technique for determining pKa values.

-

Principle: A solution of the compound is titrated with a standard acid or base, and the change in pH is monitored using a pH electrode. The pKa is determined from the inflection point of the titration curve.

-

Procedure Outline:

-

Prepare a solution of this compound of known concentration (e.g., 10⁻⁴ M) in a suitable solvent, often a co-solvent like methanol/water for sparingly soluble compounds.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

-

2. UV-Vis Spectrophotometry:

This method is suitable for compounds that possess a UV-active chromophore close to the ionization site and can be used for compounds with lower solubility.

-

Principle: The ultraviolet absorption spectrum of an ionizable compound changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

-

Procedure Outline:

-

Prepare a series of buffer solutions with known pH values.

-

Prepare solutions of this compound in each buffer solution, keeping the concentration constant.

-

Measure the UV-Vis spectrum of each solution.

-

Select a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

-

3. 19F NMR Spectroscopy:

Given the highly fluorinated nature of the compound, 19F NMR spectroscopy offers a sensitive method for pKa determination.

-

Principle: The chemical shift of the fluorine nuclei is sensitive to the electronic environment, which changes upon protonation of the adjacent amino groups. By monitoring the change in the 19F NMR chemical shift as a function of pH, the pKa can be determined.[6]

-

Procedure Outline:

-

Prepare a series of buffered solutions of the compound in D₂O across a range of pD values.

-

Acquire the 19F NMR spectrum for each sample.

-

Plot the chemical shift of a specific fluorine resonance against the pD.

-

The pKa can be calculated by fitting the data to the appropriate Henderson-Hasselbalch-type equation.[7][8][9]

-

Determination of Solubility

The solubility of a compound is a fundamental property that influences its bioavailability and formulation. Halogenated aromatic compounds are generally characterized by low solubility in water and good solubility in organic solvents.[10]

OECD Guideline 105: Water Solubility

This guideline describes two primary methods for determining water solubility: the column elution method for solubilities below 10⁻² g/L and the flask method for solubilities above this threshold.

-

Flask Method Procedure Outline:

-

A supersaturated solution of this compound in water is prepared.

-

The solution is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.

-

The undissolved solid is separated from the solution by centrifugation or filtration.

-

The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solubility in Organic Solvents

A similar flask method can be employed to determine the solubility in various organic solvents relevant to drug formulation and synthesis (e.g., ethanol, DMSO, chloroform).

Application in Drug Development: Induction of Apoptosis

There is evidence to suggest that derivatives of 1,2-Diamino-3,4,5,6-tetrafluorobenzene can be used in the preparation of halogenated compounds that induce apoptosis in Hep2 (human larynx carcinoma) cells.[1] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by triggering apoptotic pathways.

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism initiated by cellular stress, such as that caused by cytotoxic drugs. This pathway is regulated by the Bcl-2 family of proteins and executed by a cascade of enzymes called caspases.

Mechanism Overview:

-

Induction of Cellular Stress: The fluorinated compound, upon entering a cancer cell, induces cellular stress.

-

Activation of Pro-Apoptotic Proteins: This stress leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.[11][12]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize at the outer mitochondrial membrane, leading to its permeabilization.[13]

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex known as the apoptosome.

-

Caspase Cascade Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3.[5][14][15]

-

Execution of Apoptosis: Active caspase-3 orchestrates the dismantling of the cell by cleaving a variety of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The ability of compounds derived from this compound to initiate this cascade highlights their potential as scaffolds for the development of novel anticancer agents. Further research is warranted to elucidate the precise molecular targets and structure-activity relationships of these compounds in inducing apoptosis in various cancer cell lines.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 2993-07-9 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C6H4F4N2 | CID 2773957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]

- 8. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation and role of caspases in chemotherapy-induced apoptosis. | Semantic Scholar [semanticscholar.org]

- 15. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4,5,6-Tetrafluorobenzene-1,2-diamine (CAS: 2993-07-9)

This technical guide provides a comprehensive overview of 3,4,5,6-Tetrafluorobenzene-1,2-diamine, a key fluorinated building block for researchers, scientists, and drug development professionals. This document details its physicochemical properties, experimental protocols for its synthesis and derivatization, and its applications in the synthesis of complex heterocyclic compounds.

Core Properties

This compound is a solid, fluorinated aromatic diamine with the molecular formula C₆H₄F₄N₂.[1][2][3] Its structure features a benzene ring substituted with four fluorine atoms and two adjacent amine groups. This substitution pattern imparts unique chemical reactivity and makes it a valuable precursor in the synthesis of various fluorinated compounds.[3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These predicted and experimental values provide essential information for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 180.10 g/mol | [2] |

| Exact Mass | 180.03106078 Da | [2] |

| Melting Point | 130-132 °C | [1] |

| Boiling Point (Predicted) | 246.4 ± 35.0 °C | [1] |

| Density (Predicted) | 1.624 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.10 ± 0.10 | [1] |

| LogP (Predicted) | 2.57 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1] |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show a broad singlet for the two amine protons (NH₂), with the chemical shift dependent on the solvent and concentration. The aromatic region would be complex due to proton-fluorine coupling.

-

¹³C NMR: The spectrum would exhibit six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine and nitrogen atoms.

-

¹⁹F NMR: The ¹⁹F NMR spectrum would provide key information about the fluorine environments on the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 180, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of amine and fluorine substituents.[4][5][6]

Synthesis and Purification

The primary synthetic route to this compound involves the reduction of the corresponding nitroaniline, 2,3,4,5-tetrafluoro-6-nitroaniline.

Synthesis of 2,3,4,5-tetrafluoro-6-nitroaniline

A common method for the synthesis of nitroanilines is through the nitration of an appropriately substituted aniline or the nucleophilic substitution of a halogen on a nitroaromatic compound.[7][8]

Reduction of 2,3,4,5-tetrafluoro-6-nitroaniline

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established transformation in organic synthesis.[9] Various reducing agents can be employed for this purpose, including catalytic hydrogenation and metal-based reductions.[9][10]

This protocol describes a general procedure for the reduction of a nitroaniline to a diamine using catalytic hydrogenation.

Materials:

-

2,3,4,5-tetrafluoro-6-nitroaniline

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a hydrogenation vessel, dissolve 2,3,4,5-tetrafluoro-6-nitroaniline in methanol.

-

Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5% by weight of the nitroaniline.[1]

-

Seal the vessel and purge with an inert gas to remove any oxygen.

-

Introduce hydrogen gas to the vessel, typically at a pressure of 0.5-1.0 MPa.[1]

-

Stir the reaction mixture at a temperature between 50-80 °C.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

Materials:

-

Crude this compound

-

Ethanol/water mixture

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add water to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a cold ethanol/water mixture.

-

Dry the crystals under vacuum.

Applications in Synthesis

This compound is a valuable precursor for the synthesis of various fluorinated heterocyclic compounds, particularly quinoxalines and benzimidazoles, which are important scaffolds in medicinal chemistry and materials science.[11][12][13]

Synthesis of Fluorinated Quinoxalines

Quinoxalines are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[14][15] The reaction is often catalyzed by an acid.

This protocol provides a general method for the synthesis of a fluorinated quinoxaline from this compound and a 1,2-diketone.

Materials:

-

This compound

-

1,2-Diketone (e.g., benzil)

-

Ethanol/Water (3:1 v/v)

-

Ammonium heptamolybdate tetrahydrate (catalyst)

Procedure:

-

In a round-bottomed flask, dissolve the 1,2-diketone (1 mmol) and ammonium heptamolybdate tetrahydrate (0.02 mmol) in a mixture of ethanol and water (20 mL, 3:1 v/v).[14]

-

Add this compound (1 mmol) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a short period.[14]

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration.

-

If necessary, the filtrate can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer dried and concentrated to obtain more product.

-

The crude product can be purified by recrystallization.

Synthesis of Fluorinated Benzimidazoles

Benzimidazoles can be synthesized by the condensation of an o-phenylenediamine with an aldehyde.[16][17] This reaction can be performed under solvent-free conditions using microwave irradiation and a Lewis acid catalyst.[17]

This protocol outlines a general procedure for the synthesis of a fluorinated benzimidazole.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Erbium(III) triflate (Er(OTf)₃) (catalyst)

Procedure:

-

In a microwave-safe vessel, combine this compound (1 mmol), the aldehyde (1 mmol), and Er(OTf)₃ (1% mol).[17]

-

Irradiate the mixture in a microwave reactor at 60 °C for 5-10 minutes.[17]

-

Monitor the reaction by TLC and GC/MS.

-

After completion, add water to the reaction mixture and extract the product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Visualized Workflows

Synthetic Pathway

The following diagram illustrates the general synthetic pathway to this compound.

Caption: General synthesis of this compound.

Quinoxaline Formation Workflow

This diagram outlines the experimental workflow for the synthesis of fluorinated quinoxalines.

Caption: Workflow for fluorinated quinoxaline synthesis.

Benzimidazole Formation Logic

The logical steps for the synthesis of fluorinated benzimidazoles are depicted below.

Caption: Logical flow for fluorinated benzimidazole synthesis.

References

- 1. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 2. This compound | C6H4F4N2 | CID 2773957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. pure.uva.nl [pure.uva.nl]

- 6. researchgate.net [researchgate.net]

- 7. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00837A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. sid.ir [sid.ir]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3,4,5,6-Tetrafluorobenzene-1,2-diamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrafluorobenzene-1,2-diamine is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a tetrafluorinated benzene ring ortho-substituted with two amine groups, provides a unique combination of electronic properties, reactivity, and potential for hydrogen bonding. The strong electron-withdrawing nature of the fluorine atoms significantly influences the pKa of the amine groups and the reactivity of the aromatic ring. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its applications, particularly in the context of drug development. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 1,2-Diamino-3,4,5,6-tetrafluorobenzene, 3,4,5,6-Tetrafluoro-1,2-phenylenediamine | [4] |

| CAS Number | 2993-07-9 | [4][5] |

| Molecular Formula | C₆H₄F₄N₂ | [3][4][6] |

| Molecular Weight | 180.10 g/mol | [3] |

| Appearance | Solid | [6] |

| Melting Point | 130-132 °C | |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C in a dark place. |

Spectroscopic Data Analysis

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key features in NMR and Mass Spectrometry. Understanding these expected characteristics is crucial for reaction monitoring and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of ¹H, ¹³C, and ¹⁹F nuclei makes NMR a powerful tool for characterization.

| Nucleus | Expected Chemical Shift (δ) & Multiplicity | Comments |

| ¹H NMR | Broad singlet | The two amine groups (-NH₂) would likely produce a single, broad resonance due to rapid proton exchange and quadrupolar broadening from the nitrogen atoms. The chemical shift would be dependent on solvent and concentration. |

| ¹³C NMR | 3 distinct signals in the aromatic region (approx. 100-150 ppm) | The spectrum will be complex due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). The two carbons bearing amino groups (C1, C2) will be equivalent, the two carbons meta to the amino groups (C4, C5) will be equivalent, and the two carbons para to the amino groups (C3, C6) will be equivalent. Each signal will be split into a multiplet. Proton decoupling will simplify the spectrum but C-F couplings will remain.[7][8] |

| ¹⁹F NMR | 2 distinct signals in the aromatic region (approx. -130 to -170 ppm vs CFCl₃) | Due to the molecule's symmetry, the fluorine atoms at positions 3 and 6 are equivalent, and the fluorine atoms at positions 4 and 5 are equivalent. This would result in two distinct signals, each showing coupling to the other fluorine nuclei and potentially to the aromatic protons (if present in a related structure). The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment.[9][10][11] |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.

| Analysis | Expected Results | Comments |

| Molecular Ion (M⁺) | m/z ≈ 180.03 | The high-resolution mass should correspond to the exact mass of C₆H₄F₄N₂ (180.0311). |

| Key Fragmentation | Loss of NH₂, HCN, F | Common fragmentation pathways for aromatic amines and fluorinated compounds would be expected. Analysis of the fragmentation pattern can help confirm the arrangement of substituents on the benzene ring. |

Synthesis and Experimental Protocols

The proposed multi-step synthesis involves nucleophilic aromatic substitution to introduce the first nitrogen functionality, followed by nitration and subsequent reduction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Pentafluoroaniline from Hexafluorobenzene (Amination)

-

Reaction Setup: In a high-pressure autoclave, charge hexafluorobenzene and a concentrated aqueous solution of ammonia (e.g., 30%).

-

Conditions: Heat the mixture at a temperature range of 150-180°C for several hours (e.g., 10-15 hours). The pressure will increase due to heating.

-

Work-up: After cooling, carefully vent the autoclave. Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude pentafluoroaniline can be purified by distillation or chromatography.

Step 2: Synthesis of 2,3,4,5,6-Pentafluoronitrobenzene (Nitration)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add pentafluoroaniline to a mixture of concentrated nitric acid and concentrated sulfuric acid (oleum may be required for highly deactivated rings).

-

Conditions: Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for a few hours until the reaction is complete (monitor by TLC or GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. A solid precipitate of the nitro compound should form.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Step 3 & 4: Dinitration and Reduction Note: A more direct route may involve the reduction of 1,2-dinitro-3,4,5,6-tetrafluorobenzene. The synthesis of this precursor would start with 1,2,3,4-tetrafluorobenzene.

Alternative Proposed Protocol: Reduction of 1-amino-2-nitro-3,4,5,6-tetrafluorobenzene

-

Reaction Setup: Dissolve the precursor, 1-amino-2-nitro-3,4,5,6-tetrafluorobenzene, in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Reducing Agent: Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).

-

Conditions: If using SnCl₂/HCl, the reaction is typically heated to reflux for several hours. For catalytic hydrogenation, the reaction is stirred under a hydrogen atmosphere at room temperature.

-

Work-up:

-

For SnCl₂/HCl: After cooling, make the solution basic with NaOH to precipitate tin salts. Extract the product with an organic solvent.

-

For H₂/Pd: Filter the reaction mixture through celite to remove the catalyst.

-

-

Purification: Remove the solvent from the organic extracts under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthon for creating more complex molecules with potential biological activity.

Precursor for Apoptosis-Inducing Agents

Research indicates that this compound can be used in the preparation of halogenated compounds designed to induce apoptosis in cancer cell lines, such as Hep2.[4] The ortho-diamine functionality is a key feature, allowing for the construction of heterocyclic systems like benzimidazoles or quinoxalines. These scaffolds are prevalent in many biologically active molecules. The tetrafluorinated ring can engage in favorable interactions with biological targets and enhances the metabolic stability of the final compound.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[12][13] Compounds that can selectively trigger this pathway in tumor cells are highly sought after in oncology drug development.

References

- 1. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound | C6H4F4N2 | CID 2773957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 2993-07-9 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. Increased apoptosis, tumor necrosis factor-α, and DNA damage attenuated by 3',4'-dihydroxyflavonol in rats with brain İschemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Tetrafluorobenzene-1,2-diamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluorobenzene-1,2-diamine is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of four fluorine atoms on the benzene ring dramatically influences the molecule's electronic properties, pKa, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4,5,6-tetrafluorobenzene-1,2-diamine, detailed experimental protocols for its synthesis and purification, in-depth spectral analysis, and a discussion of its applications in drug development.

Physical and Chemical Properties

This compound is a solid at room temperature and requires specific storage conditions to maintain its stability.[1] Key physical and chemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2993-07-9 | |

| Molecular Formula | C₆H₄F₄N₂ | |

| Molecular Weight | 180.11 g/mol | |

| Appearance | Solid | |

| Melting Point | 130-132 °C | |

| Boiling Point (Predicted) | 246.4 ± 35.0 °C | |

| Density (Predicted) | 1.624 ± 0.06 g/cm³ | |

| pKa (Predicted) | 1.10 ± 0.10 | |

| Storage | Store under inert gas (nitrogen or argon) at 2-8 °C in a dark place. |

Safety Information: The compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Appropriate personal protective equipment should be used when handling this chemical.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic aromatic substitution of hexafluorobenzene with an amine, followed by nitration and subsequent reduction of the nitro group. The following is a representative experimental protocol.

Step 1: Synthesis of N-(pentafluorophenyl)amine

-

In a reaction vessel, hexafluorobenzene is reacted with an excess of aqueous ammonia under pressure and elevated temperature.[2]

-

The reaction mixture is cooled, and the product, N-(pentafluorophenyl)amine, is isolated by extraction with an organic solvent (e.g., diethyl ether).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

Step 2: Nitration of N-(pentafluorophenyl)amine

-

N-(pentafluorophenyl)amine is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-5 °C) to introduce a nitro group onto the aromatic ring, preferentially at the para position to the amino group.

-

The reaction mixture is then poured onto ice, and the precipitated nitro-substituted product is collected by filtration.

Step 3: Reduction of the Nitro Group

-

The nitro-substituted intermediate is reduced to the corresponding diamine. A common method is the use of a metal catalyst, such as tin (Sn) in the presence of hydrochloric acid (HCl).[2]

-

The nitro compound is suspended in ethanol, and an excess of tin granules and concentrated HCl is added.

-

The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled and made basic with a concentrated sodium hydroxide solution to precipitate the tin salts.

-

The product, this compound, is then extracted with an organic solvent, dried, and the solvent evaporated to yield the crude product.

Purification by Recrystallization

Purification of the crude this compound can be achieved by recrystallization. The choice of solvent is critical for obtaining high-purity crystals. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often effective for polar fluorinated molecules.[3]

-

Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is filtered while hot to remove the charcoal and any insoluble impurities.

-

To the hot filtrate, slowly add a solvent in which the compound is less soluble (e.g., water) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[4]

Spectral Analysis

The structure and purity of this compound are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the two amine protons (NH₂). The chemical shift of these protons can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will be more complex due to C-F coupling. The spectrum will show distinct signals for the aromatic carbons, with the carbons bonded to fluorine exhibiting characteristic splitting patterns. The two carbons bonded to the amino groups will also have a distinct chemical shift.[1]

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its wide chemical shift range and sensitivity. For this compound, two distinct signals are expected for the two pairs of non-equivalent fluorine atoms. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms provide valuable structural information.[5][6][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine groups.

-

C-N stretching: Bands in the 1250-1350 cm⁻¹ region.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.

-

C-F stretching: Strong absorption bands in the 1100-1400 cm⁻¹ region, characteristic of fluoroaromatic compounds.[9]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (180.11). The fragmentation pattern can provide further structural confirmation, with potential losses of NH₂, F, and other small fragments. The isotopic pattern of the molecular ion can also be analyzed to confirm the elemental composition.[10]

Applications in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[11][12][13][14] Tetrafluorobenzene-1,2-diamine serves as a versatile scaffold for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.[15][16][17][18]

The rigid, fluorinated aromatic core provides a defined orientation for appended pharmacophores, which can lead to improved potency and selectivity for the target protein. The two amino groups offer convenient points for synthetic modification, allowing for the generation of diverse libraries of compounds for screening.

While specific signaling pathways directly modulated by tetrafluorobenzene-1,2-diamine itself are not extensively documented, its derivatives are being investigated as inhibitors of various kinases involved in cancer cell proliferation and survival. The fluorinated benzene ring can engage in favorable interactions within the ATP-binding pocket of kinases, contributing to the overall binding affinity of the inhibitor.

Conclusion

Tetrafluorobenzene-1,2-diamine is a valuable building block for the development of new chemical entities with potential therapeutic applications. Its unique combination of a rigid, fluorinated aromatic core and two reactive amino groups provides a platform for creating molecules with enhanced pharmacological properties. This guide has provided a detailed overview of its key characteristics, synthesis, and potential applications, offering a valuable resource for researchers in the field of drug discovery and development. Further exploration of its utility in various therapeutic areas is warranted.

References

- 1. rsc.org [rsc.org]

- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. rsc.org [rsc.org]

- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. biophysics.org [biophysics.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Fluorinated Diamine Monomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated diamine monomers are a pivotal class of organic compounds that have garnered significant attention across various scientific disciplines, most notably in materials science and medicinal chemistry. The strategic incorporation of fluorine atoms into diamine structures imparts unique and highly desirable properties. In the realm of polymer chemistry, these monomers are instrumental in the synthesis of high-performance polymers, such as polyimides, renowned for their exceptional thermal stability, chemical resistance, and superior dielectric properties. For drug development professionals, the introduction of fluorine can dramatically influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated diamines attractive scaffolds for novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated diamine monomers, complete with detailed experimental protocols and visual representations of key processes.

Synthesis of Fluorinated Diamine Monomers

The synthesis of fluorinated diamine monomers typically involves multi-step reaction sequences, often starting from commercially available fluorinated aromatic compounds. The specific synthetic route can be adapted to introduce fluorine atoms or fluorine-containing moieties (e.g., trifluoromethyl groups) at desired positions on the aromatic backbone. Below are detailed protocols for the synthesis of two widely used fluorinated diamine monomers: 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) and 9,9-bis(4-amino-3-fluorophenyl)fluorene.

Experimental Protocol: Synthesis of 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB)

This protocol outlines a common laboratory-scale synthesis of TFMB, which involves the reduction of a dinitro precursor.[1][2]

Materials:

-

2,2'-bis(trifluoromethyl)-4,4'-dinitro-1,1'-biphenyl

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

-

20% Sodium hydroxide (NaOH) solution

-

Chloroform

-

Hexane

-

Acetone

-

Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Soxhlet extractor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of 2,2'-bis(trifluoromethyl)-4,4'-dinitro-1,1'-biphenyl (1.9 g) in 5 ml of ethanol, add stannous chloride dihydrate (8 g).

-

Carefully add 12 ml of concentrated hydrochloric acid to the mixture while stirring at room temperature.

-

Heat the mixture to reflux and maintain for an extended period (overnight is typical) to ensure complete reduction.

-

After reflux, remove the ethanol from the reaction mixture.

-

Add water to the residue and basify with a 20% sodium hydroxide solution until a white precipitate forms.

-

Collect the white precipitate by filtration and wash thoroughly with water.

-

Dry the precipitate and then extract the product using a Soxhlet extractor with acetone for four hours.[1]

-

Remove the acetone to yield the crude 2,2'-bis(trifluoromethyl)-4,4'-diamino-1,1'-biphenyl.

-

Recrystallize the crude product from a chloroform-hexane mixture to obtain purified short white needles of TFMB.[1]

Synthesis of 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB)

A flowchart illustrating the key steps in the synthesis of TFMB.

Properties of Fluorinated Diamine Monomers and their Polyimides

The incorporation of fluorine into the diamine monomer structure has a profound effect on the properties of the resulting polymers, particularly polyimides. The high electronegativity and bulkiness of fluorine atoms or trifluoromethyl groups disrupt intermolecular charge transfer complexes, leading to enhanced optical transparency and lower dielectric constants. Furthermore, the presence of fluorine can increase the free volume within the polymer matrix, which often improves solubility and gas permeability.

Quantitative Data of Fluorinated Polyimides

The following table summarizes key properties of polyimides synthesized from various fluorinated diamine monomers, demonstrating the impact of fluorination.

| Polymer ID | Diamine Monomer | Dianhydride Monomer | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) | Dielectric Constant (at 1 MHz) | Tensile Strength (MPa) | Elongation at Break (%) |

| 6FDA/TFMB | TFMB | 6FDA | 335 | 550 | 2.8 | 110 | 8 |

| 6FDA-durene | Durene | 6FDA | 400 | 540 | 2.9 | - | - |

| FPI-2 (6FDA-TFMB) | TFMB | 6FDA | - | - | - | - | - |

| MDI-6FDA PI | MDI | 6FDA | 238 | 574 | - | - | - |

| FPAIs, FPEIs, and FPEsIs | PABA and others | 6FDA | 296–388 | 467-516 | as low as 2.8 | 152.5–248.1 | - |

Note: This table is a compilation of data from various sources and direct comparison should be made with caution due to potential differences in testing methodologies.

Polymerization of Fluorinated Diamine Monomers

Fluorinated diamine monomers are commonly polymerized with dianhydrides to produce polyimides. The polymerization is typically a two-step process involving the formation of a poly(amic acid) intermediate, followed by cyclodehydration (imidization) to yield the final polyimide.

Experimental Protocol: Synthesis of a Fluorinated Polyimide from TFMB and 6FDA

This protocol describes the synthesis of a polyimide from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Materials:

-

2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB)

-

4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

N,N-dimethylacetamide (DMAc) (anhydrous)

-

Acetic anhydride

-

Pyridine

Equipment:

-

Three-necked flask with a mechanical stirrer and nitrogen inlet

-

Syringe

-

Casting plate (glass or other suitable substrate)

-

Vacuum oven

Procedure:

Step 1: Synthesis of Poly(amic acid)

-

In a dry, nitrogen-purged three-necked flask, dissolve an equimolar amount of TFMB in anhydrous DMAc with stirring until fully dissolved.

-

Gradually add an equimolar amount of 6FDA powder to the diamine solution. The reaction is exothermic, and the viscosity of the solution will increase.

-

Continue stirring at room temperature under a nitrogen atmosphere for several hours (typically 12-24 hours) to ensure the formation of a high molecular weight poly(amic acid) solution.

Step 2: Imidization

-

Thermal Imidization: Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film. Place the plate in a vacuum oven and heat it in a stepwise manner, for example, 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour, to drive the cyclodehydration reaction and form the polyimide.

-

Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and a catalyst like pyridine. Stir the mixture at room temperature for several hours. The polyimide will precipitate out and can be collected by filtration, washed, and dried.

Two-Step Polyimide Synthesis

A diagram illustrating the two-step synthesis of fluorinated polyimides.

Applications in Drug Development

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics can lead to improved metabolic stability, increased binding affinity, and altered lipophilicity, which can positively impact a drug's efficacy and pharmacokinetic profile.[3] While the direct use of fluorinated diamine monomers as bioactive molecules is less common, they serve as critical building blocks and scaffolds for the synthesis of more complex fluorinated compounds, including heterocyclic structures with therapeutic potential.[4][5][6][7]

The rationale for incorporating fluorine into drug molecules includes:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.

-

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

-

Lipophilicity and Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which is a critical factor for membrane permeability and oral bioavailability. While a single fluorine atom can have a modest effect, a trifluoromethyl group generally increases lipophilicity.[3]

Fluorinated diamines can be utilized in the synthesis of various heterocyclic compounds, such as benzimidazoles, which are known to exhibit a wide range of biological activities. For instance, the condensation of a fluorinated o-phenylenediamine with a carboxylic acid is a common route to fluorinated benzimidazoles.

Role of Fluorinated Diamines in Drug Discovery

Logical flow of utilizing fluorinated diamines in drug discovery.

Conclusion

Fluorinated diamine monomers are a versatile and valuable class of compounds with significant applications in both materials science and drug discovery. Their unique properties, derived from the strategic incorporation of fluorine, enable the development of advanced polymers with exceptional performance characteristics and provide a powerful tool for the design of novel therapeutics with enhanced pharmacological profiles. The detailed synthetic protocols and property data presented in this guide offer a solid foundation for researchers and professionals working at the forefront of these exciting fields. As the demand for high-performance materials and more effective pharmaceuticals continues to grow, the importance of fluorinated diamine monomers is certain to expand.

References

- 1. prepchem.com [prepchem.com]

- 2. CN112939796A - Synthetic method of 2,2 '-bis (trifluoromethyl) -4,4' -diaminobiphenyl - Google Patents [patents.google.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 5. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Reactivity of polyfluorinated aromatic compounds

An In-depth Technical Guide to the Reactivity of Polyfluorinated Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyfluorinated aromatic compounds (PFAAs) are a cornerstone of modern chemistry, with profound implications in pharmaceuticals, agrochemicals, and materials science. The strategic incorporation of multiple fluorine atoms onto an aromatic ring dramatically alters its electronic properties, rendering it highly susceptible to specific classes of chemical transformations. This guide provides a detailed exploration of the core reactivity principles of PFAAs, focusing on the predominant reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling. We present quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction mechanisms and workflows to serve as a comprehensive resource for professionals in the field.

Core Principles of Reactivity

The reactivity of PFAAs is dominated by the powerful electron-withdrawing nature of the fluorine atom, the most electronegative element. Unlike other halogens, fluorine exercises its influence primarily through a strong negative inductive effect (-I), with a minimal opposing resonance effect (+R). In a polyfluorinated ring, this effect is additive, leading to a significant depletion of electron density in the π-system. This electron deficiency is the fundamental driver of PFAA reactivity.

Key consequences of polyfluorination include:

-

Activation towards Nucleophilic Attack: The electron-poor aromatic ring becomes an excellent electrophile, highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions.[1] This is the most common and synthetically useful reaction type for this class of compounds.

-

Deactivation towards Electrophilic Attack: Conversely, the ring is strongly deactivated towards classical Electrophilic Aromatic Substitution (EAS), which requires an electron-rich substrate. Such reactions are rare and require harsh conditions.

-

C-F Bond Strength: The carbon-fluorine bond is the strongest single bond to carbon (bond energy ~116 kcal/mol), making its direct cleavage challenging.[2] However, modern catalytic systems have been developed to selectively activate C-F bonds for cross-coupling reactions.[3][4]

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the hallmark of PFAA reactivity. The mechanism typically proceeds through a two-step addition-elimination pathway involving a stabilized anionic intermediate known as a Meisenheimer complex.[5] The high electronegativity of the fluorine atoms stabilizes this intermediate, facilitating the reaction.

Substitution typically occurs at the para position to an activating group, if present, due to superior charge stabilization in the intermediate.[6]

Quantitative Data for SNAr Reactions

The efficiency of SNAr reactions on PFAAs allows for the high-yield synthesis of a wide variety of derivatives.

| Substrate | Nucleophile | Base / Conditions | Product | Yield (%) |

| Octafluorotoluene | Phenothiazine | K₂CO₃, DMF, 60 °C | 10-(Heptafluoro-p-tolyl)phenothiazine | 96%[1][7] |

| Hexafluorobenzene | Hydrazine monohydrate | Ethanol, Reflux, 20 h | Pentafluorophenylhydrazine | 69%[8] |

| Pentafluorobenzonitrile | Phenothiazine | K₂CO₃, DMF, 60 °C | 4-(10H-Phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzonitrile | 91%[7] |

| Pentafluoropyridine | Methanol | NaOMe, Methanol | 4-Methoxy-2,3,5,6-tetrafluoropyridine | >95% |

Experimental Protocol: Synthesis of Pentafluorophenylhydrazine

This protocol details the SNAr reaction between hexafluorobenzene and hydrazine, a common method for producing a key synthetic intermediate.[8]

Materials:

-

Hexafluorobenzene (50 mmol)

-

Hydrazine monohydrate (100 mmol, 5.0 g)

-

Ethanol (30 mL)

-

Water (100 mL)

-

Hexane (for recrystallization)

-

Round-bottom flask with reflux condenser

Procedure:

-

A solution of hexafluorobenzene (50 mmol) in ethanol (30 mL) is prepared in a round-bottom flask.

-

Hydrazine monohydrate (100 mmol, 5.0 g) is added to the solution.

-

The reaction mixture is heated to reflux and maintained for 20 hours.

-

After cooling to room temperature, the mixture is poured into 100 mL of water.

-

The aqueous mixture is kept at 5 °C for 3 hours to allow for complete precipitation.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from hexane to yield pentafluorophenylhydrazine.

Metal-Catalyzed Cross-Coupling Reactions

While SNAr relies on the inherent electrophilicity of the PFAA ring, metal-catalyzed reactions enable the functionalization of PFAAs through a different pathway: C-F bond activation.[9] These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to access. Palladium- and nickel-based catalysts are most common.[10][11]

Quantitative Data for Cross-Coupling Reactions

Direct arylation reactions avoid the need to pre-functionalize the PFAA, making them highly efficient.

| PFAA | Coupling Partner | Catalyst / Base / Conditions | Product | Yield (%) |

| Pentafluorobenzene | 4-tert-Butyl-bromobenzene | Pd(OAc)₂, S-Phos, K₂CO₃, ⁱPrOAc, 80 °C | 4-tert-Butyl-2',3',4',5',6'-pentafluoro-1,1'-biphenyl | 95%[12] |

| Pentafluorobenzene | Phenylboronic acid | Pd(OAc)₂, BrettPhos, K₃PO₄, Toluene, 110 °C | 2,3,4,5,6-Pentafluoro-1,1'-biphenyl | 91%[11] |

| 1,3,5-Trifluorobenzene | 4-Chlorotoluene | Pd(OAc)₂, S-Phos, K₂CO₃, ⁱPrOAc, 80 °C | 4'-Methyl-2,4,6-trifluoro-1,1'-biphenyl | 82%[12] |

| Pentafluorobenzene | Benzaldehyde / K₂S | CuI, H₂O, 100 °C | S-(perfluorophenyl) benzothioate | 91%[13] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general, ligand-free method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for polyfluoroaromatic substrates.[7]

Materials:

-

Aryl Halide (e.g., Bromopentafluorobenzene) (1 mmol)

-

Arylboronic Acid (1.2 mmol)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.5 mol%)

-

Base (e.g., K₂CO₃, CsF) (2-3 equiv.)

-

Solvent (e.g., Water-Ethanol-Benzene mixture, "WEB") (3 mL)

-

Diethyl ether

Procedure:

-

In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base, and Pd(OAc)₂ (0.5 mol%).

-

Add the solvent (3 mL) to the mixture.

-

Stir the reaction vigorously at the desired temperature (can range from room temperature to reflux, depending on substrate reactivity) for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, extract the reaction solution with diethyl ether (4 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Application in Drug Development: Mechanism of Action

The unique properties conferred by fluorine make PFAAs valuable motifs in medicinal chemistry. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability.[2][14] A prominent example is the fluoroquinolone class of antibiotics. Their mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][10]

Fluoroquinolones do not bind to the free enzyme but instead trap a key intermediate: the enzyme-DNA complex formed during DNA replication. This creates a stable ternary complex that stalls the replication fork, introduces double-strand DNA breaks, and ultimately triggers cell death.[3][10]

Conclusion

The chemistry of polyfluorinated aromatic compounds is rich and synthetically powerful. Governed by the profound electron-withdrawing effects of fluorine, their reactivity is dominated by nucleophilic aromatic substitution, providing a direct route to a vast array of functionalized products. Furthermore, the advent of sophisticated metal-catalyzed protocols has unlocked the potential of C-F bond activation, enabling the construction of complex molecular architectures. A thorough understanding of these reactivity patterns and experimental methodologies is essential for researchers and scientists aiming to leverage the unique properties of PFAAs in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | Semantic Scholar [semanticscholar.org]

- 10. academic.oup.com [academic.oup.com]

- 11. MECHANISM OF ACTION [facm.ucl.ac.be]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,2-Diaminotetrafluorobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core features of 1,2-Diaminotetrafluorobenzene (also known as 3,4,5,6-tetrafluorobenzene-1,2-diamine), a fluorinated aromatic diamine with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a key synthetic application, and discusses its relevance in the development of novel compounds.

Core Chemical and Physical Properties

1,2-Diaminotetrafluorobenzene is a solid organic compound characterized by a benzene ring substituted with two adjacent amino groups and four fluorine atoms. The high electronegativity of the fluorine atoms significantly influences the chemical reactivity and physical properties of the molecule.

Table 1: Physical and Chemical Properties of 1,2-Diaminotetrafluorobenzene

| Property | Value | Source |

| Chemical Formula | C₆H₄F₄N₂ | --INVALID-LINK-- |

| Molecular Weight | 180.11 g/mol | --INVALID-LINK-- |

| CAS Number | 2993-07-9 | --INVALID-LINK-- |

| Melting Point | 130-132 °C | LookChem |

| Boiling Point (Predicted) | 246.4 ± 35.0 °C | LookChem |

| Density (Predicted) | 1.624 ± 0.06 g/cm³ | LookChem |

| Appearance | Solid | --INVALID-LINK-- |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | --INVALID-LINK-- |

Spectroscopic Data Summary

Table 2: Predicted Spectroscopic Data for 1,2-Diaminotetrafluorobenzene

| Spectroscopy | Expected Features |

| ¹H NMR | A singlet or a complex multiplet in the aromatic region, shifted due to the influence of adjacent amino and fluorine groups. The protons of the amino groups will appear as a broad singlet. |

| ¹³C NMR | Multiple signals in the aromatic region, with chemical shifts and splitting patterns influenced by coupling with fluorine atoms (¹JCF, ²JCF, etc.). |

| ¹⁹F NMR | Signals in the characteristic region for aromatic fluorine compounds, with coupling patterns indicating the relationships between the different fluorine atoms. |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine groups (typically two bands in the 3300-3500 cm⁻¹ region). Aromatic C=C stretching bands around 1500-1600 cm⁻¹. Strong C-F stretching bands in the 1100-1400 cm⁻¹ region. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (180.11). Fragmentation patterns would likely involve the loss of amino groups and fluorine atoms. |

Synthesis and Reactivity

Application in the Synthesis of Fluorinated Benzimidazoles

1,2-Diaminotetrafluorobenzene serves as a critical starting material for the synthesis of benzimidazoles containing a tetrafluorinated benzene ring. These fluorinated benzimidazoles are of significant interest in drug discovery due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and binding affinity. The general reaction involves the condensation of the diamine with a carboxylic acid or its derivative.

Experimental Protocol: General Synthesis of 2-Substituted-4,5,6,7-tetrafluorobenzimidazoles

This protocol describes a general method for the synthesis of fluorinated benzimidazoles from 1,2-diaminotetrafluorobenzene.

Materials:

-

1,2-Diaminotetrafluorobenzene

-

Carboxylic acid (e.g., formic acid, acetic acid, or a more complex functionalized acid)

-

Dehydrating agent/catalyst (e.g., polyphosphoric acid (PPA) or a strong mineral acid like HCl)

-

Solvent (if necessary, e.g., ethanol for reactions with aldehydes)

-

Round-bottom flask

-

Condenser

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Recrystallization solvent

Procedure:

-

In a round-bottom flask, combine 1,2-diaminotetrafluorobenzene (1 equivalent) and the chosen carboxylic acid (1-1.2 equivalents).

-

Add a dehydrating agent such as polyphosphoric acid.

-

Heat the reaction mixture with stirring under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with water.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 2-substituted-4,5,6,7-tetrafluorobenzimidazole.

Workflow for the Synthesis of Fluorinated Benzimidazoles

Caption: A generalized workflow for the synthesis of 2-substituted-4,5,6,7-tetrafluorobenzimidazoles from 1,2-diaminotetrafluorobenzene.

Applications in Drug Development and Materials Science

The primary application of 1,2-diaminotetrafluorobenzene lies in its role as a building block for fluorine-containing bioactive molecules and functional materials.

-

Medicinal Chemistry : The introduction of a tetrafluorinated benzene ring into a drug candidate can significantly enhance its pharmacological profile. Fluorine atoms can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity/basicity of nearby functional groups. The resulting fluorinated benzimidazoles have been investigated for a range of therapeutic applications, including as antiviral and antiparasitic agents.[1][2]

-

Materials Science : Diamines are common monomers in the synthesis of high-performance polymers like polyimides and polybenzimidazoles. The incorporation of fluorine into these polymers can impart desirable properties such as increased thermal stability, chemical resistance, and lower dielectric constants, making them suitable for applications in electronics and aerospace.

Safety and Handling

1,2-Diaminotetrafluorobenzene is classified as harmful if swallowed and causes serious eye irritation.[3]

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H319: Causes serious eye irritation. |

Precautionary Measures:

-

Handling : Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.

-

Storage : Keep container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere at 2-8°C.

-

First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor if you feel unwell.

Conclusion

1,2-Diaminotetrafluorobenzene is a valuable, albeit specialized, chemical intermediate. Its key feature is the presence of a tetrafluorinated aromatic ring coupled with two reactive amino groups, making it an ideal precursor for the synthesis of a variety of fluorinated heterocyclic compounds. While detailed information on its own synthesis and spectroscopic properties is limited in readily accessible literature, its utility in the creation of fluorinated benzimidazoles highlights its importance for researchers and scientists in the field of drug discovery and materials science. The unique properties imparted by the fluorine atoms ensure that this and similar compounds will continue to be of interest for the development of novel, high-performance molecules.

References

In-depth Technical Guide: 3,4,5,6-Tetrafluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5,6-Tetrafluorobenzene-1,2-diamine is a fluorinated aromatic diamine that serves as a versatile building block in medicinal chemistry and materials science. The presence of four fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and functional materials.[1][2][3] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in drug discovery.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 180.10 g/mol | [4] |

| Molecular Formula | C₆H₄F₄N₂ | [4] |

| CAS Number | 2993-07-9 | [4] |

| Appearance | Solid | [5] |

| Melting Point | 130-132 °C | [6] |

| Boiling Point (Predicted) | 246.4 ± 35.0 °C | [6] |

| Density (Predicted) | 1.624 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 1.10 ± 0.10 | [6] |

| LogP (Predicted) | 2.56980 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Storage Temperature | 2-8 °C under inert atmosphere | [5] |

Synthesis and Reactivity

A plausible synthetic route would involve the reaction of hexafluorobenzene with a source of ammonia or a protected amine, followed by the reduction of a nitro group if a nitrated precursor is used. The high electrophilicity of the carbon atoms in the hexafluorobenzene ring, due to the strong electron-withdrawing effect of the fluorine atoms, facilitates attack by nucleophiles.

The two adjacent amino groups in this compound are nucleophilic and can readily react with electrophiles. A key application of this reactivity is in the synthesis of heterocyclic compounds, particularly quinoxalines.

Experimental Protocol: General Synthesis of Quinoxalines from o-Phenylenediamines

The following is a general protocol for the synthesis of quinoxalines, a class of compounds for which this compound is a valuable precursor.[9][10][11][12][13]

Materials:

-

This compound

-

An appropriate 1,2-dicarbonyl compound (e.g., benzil, glyoxal)

-

Ethanol or acetic acid as solvent

-

Optional: Catalyst (e.g., pyridine, iodine, Lewis acids)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.

-

If using a catalyst, add it to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired tetrafluorinated quinoxaline derivative.

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[2][3][14][15] this compound serves as a key building block for the synthesis of fluorinated bioactive molecules.

Precursor for Bioactive Heterocycles

One of the most significant applications of this diamine is in the synthesis of quinoxalines.[9][10][12] Quinoxaline derivatives exhibit a broad range of biological activities and are investigated for various therapeutic targets. For instance, certain quinoxaline derivatives have been explored as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key enzyme in the stress-induced signaling pathways leading to apoptosis and inflammation.[1] The fluorinated quinoxalines derived from this compound are of particular interest as the fluorine substituents can potentially enhance their inhibitory potency and pharmacokinetic profile.

Induction of Apoptosis

Research has indicated that halogenated compounds prepared from 1,2-Diamino-3,4,5,6-tetrafluorobenzene can induce apoptosis in Hep2 (human epidermoid carcinoma) cells.[6] This finding highlights the potential of this scaffold in the development of novel anti-cancer agents.

Signaling Pathway and Experimental Workflow Visualization

Hypothetical Inhibition of ASK1 Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which a quinoxaline derivative, synthesized from this compound, could inhibit the ASK1 signaling pathway.

Caption: Hypothetical inhibition of the ASK1 signaling pathway by a fluorinated quinoxaline.

General Experimental Workflow for Synthesis and Biological Evaluation

The logical flow from starting material to a potential drug candidate is depicted in the workflow diagram below.

Caption: General workflow for the development of bioactive compounds.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and scientists in the field of drug development. Its unique properties, conferred by the dense fluorination of the aromatic ring, provide a powerful tool for modulating the characteristics of bioactive molecules. As a precursor to important heterocyclic systems like quinoxalines, it holds significant promise for the discovery of new therapeutics targeting a range of diseases, including those involving inflammatory and apoptotic signaling pathways. Further exploration of its synthetic applications is likely to uncover new avenues for the creation of next-generation pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]